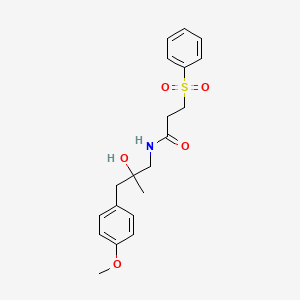

![molecular formula C26H22N2O6 B2838600 Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951955-38-7](/img/structure/B2838600.png)

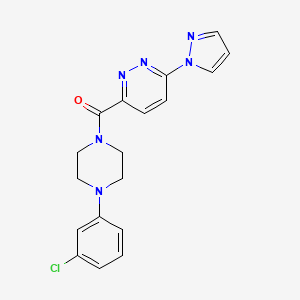

Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis process of related compounds, like 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, involves reactions with heterocyclic amines, leading to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).

Chemical Reactions and Properties

A study on benzoxazine monomers possessing both benzoxazine and coumarin rings demonstrated their potential for dimerization and thermal ring-opening reactions, providing insights into the chemical behavior of related compounds (Kiskan & Yagcı, 2007).

Biological and Medicinal Research

DNA-PK Inhibition and Anti-Platelet Activity

Research on pyridin-3-ylamino-substituted benzoxazines, which share a structural similarity, has shown significant DNA-PK inhibition and anti-platelet activity, suggesting potential therapeutic applications (Ihmaid et al., 2012).

Antiproliferative Effects on Human Leukemic Cells

Certain thiazolidinone and pyridine-based conjugates have shown potent antiproliferative effects on human leukemic cells, indicating their potential in cancer treatment research (Sharath Kumar et al., 2014).

Material Science and Engineering

- Corrosion Inhibition Properties: Studies on Schiff base derivatives with pyridine rings, similar in structure to the compound , have shown significant corrosion inhibition properties on mild steel in acidic environments, highlighting their potential in material protection (Ji et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological activities .

Mode of Action

It has been suggested that it could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that the compound may interact with these proteins, altering their activity and influencing cellular processes.

Biochemical Pathways

The compound appears to affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting the phosphorylation of AKT and S6 proteins, the compound could potentially disrupt these processes, leading to various downstream effects.

Pharmacokinetics

The compound has demonstrated favorable pharmacokinetic properties, with an oral bioavailability of 76.8% . This suggests that the compound is well-absorbed and efficiently distributed within the body, which could enhance its therapeutic potential.

Result of Action

The compound has shown significant antitumor efficacy in vivo without obvious toxicity . This suggests that the compound’s action at the molecular and cellular levels could lead to a reduction in tumor growth.

Eigenschaften

IUPAC Name |

methyl 4-[[2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c1-16-24(34-19-7-5-18(6-8-19)26(30)31-2)23(29)20-9-10-22-21(25(20)33-16)14-28(15-32-22)13-17-4-3-11-27-12-17/h3-12H,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWQTDDPFFKBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)OC5=CC=C(C=C5)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)

![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)

![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2838536.png)

![1-(2,4-Dimethylphenyl)-4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2838537.png)